(Phenylsulfonyl)-l-tryptophan
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Overview
Description
2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid is a compound that combines the structural features of sulfonamides and indoles. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology. The indole moiety is a common structural motif in many natural products and pharmaceuticals, while the sulfonamide group is known for its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents such as halogens, nitric acid, and sulfuric acid.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in research to study the biological activities of indole and sulfonamide derivatives.
Pharmacology: The compound is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors and enzymes, while the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This dual functionality allows the compound to exert multiple biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-benzenesulfonamido-3-(1H-indol-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2-benzenesulfonamido-3-(1H-indol-3-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
2-benzenesulfonamido-3-(1H-indol-3-yl)pentanoic acid: Similar structure but with a pentanoic acid moiety instead of propanoic acid.
Uniqueness
2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid is unique due to its specific combination of the indole and sulfonamide moieties with a propanoic acid group. This unique structure allows it to exhibit distinct biological activities and makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(Phenylsulfonyl)-L-tryptophan is a derivative of the essential amino acid L-tryptophan, known for its role in serotonin biosynthesis and various biological activities. This article explores the compound's biological activity, including its effects on neurotransmitter systems, potential therapeutic applications, and relevant research findings.
Overview of L-Tryptophan and Its Derivatives
L-Tryptophan serves as a precursor for serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter involved in mood regulation, sleep, and appetite control. The conversion of L-tryptophan to serotonin is catalyzed by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH1 and TPH2. The availability of L-tryptophan significantly influences serotonin synthesis, which can be affected by dietary intake, stress, and inflammation .
The phenylsulfonyl group in this compound may enhance its bioavailability and alter its interaction with biological targets compared to standard L-tryptophan. This modification could influence the compound's ability to cross the blood-brain barrier and affect serotonergic activity.
Effects on Serotonin Levels
Research indicates that derivatives of L-tryptophan can modulate serotonin levels. For instance, dietary supplementation with L-tryptophan has been shown to increase brain serotonin concentrations, which may help alleviate mood disorders and reduce aggression in animal models . The specific impact of this compound on serotonin levels remains to be thoroughly investigated.
Neuropsychiatric Disorders
Given its relationship with serotonin synthesis, this compound could have potential applications in treating neuropsychiatric disorders such as depression and anxiety. By enhancing serotonin availability, it may help improve mood and emotional regulation.
Autoimmune Diseases
Recent studies have highlighted the role of Th17 cells in autoimmune diseases. Compounds similar to this compound have been explored for their ability to modulate immune responses. For example, derivatives designed to target retinoic acid receptor-related orphan receptor γt (RORγt) have shown promise in treating conditions like psoriasis and rheumatoid arthritis . Although this compound itself has not been directly studied in this context, its structural similarities suggest potential utility.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies exploring the biological activity of tryptophan derivatives:
Properties
IUPAC Name |
2-(benzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-17(21)16(19-24(22,23)13-6-2-1-3-7-13)10-12-11-18-15-9-5-4-8-14(12)15/h1-9,11,16,18-19H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHNPPHUNSPFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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